Cobalt(II) thiocyanate

Overview

Description

It is a coordination polymer with a layered structure in its anhydrous form and forms a trihydrate, Co(SCN)₂(H₂O)₃, which is used in various chemical tests . The compound is known for its vibrant blue color when it forms complexes, making it useful in analytical chemistry.

Mechanism of Action

Target of Action

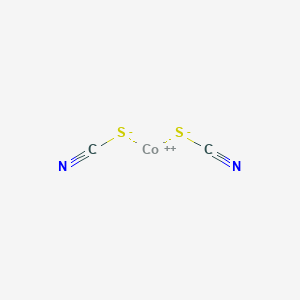

Cobalt(II) thiocyanate, also known as Cobaltous thiocyanate, is an inorganic compound with the formula Co(SCN)2 . The primary targets of this compound are organic bases, particularly cocaine . It is used in the cobalt thiocyanate test (or Scott test) for detecting cocaine .

Mode of Action

The mode of action of this compound involves a color change reaction. When the cobalt thiocyanate reagent is added to cocaine hydrochloride, the surface of the particles turns a bright blue . This color change is interpreted as a positive response indicating the presence of cocaine . The solution changes back to pink upon adding some hydrochloric acid .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its interaction with cocaine. The reactions involving cocaine hydrochloride yield a glassy, amorphous blue material . The blue precipitate isolated from reactions involving cocaine hydrochloride is comprised of a comparable ion pair (Hcocaine+)2[Co(SCN)4]2− .

Pharmacokinetics

Its interaction with cocaine and other organic bases suggests that it may have some degree of bioavailability when used in these contexts .

Result of Action

The primary result of the action of this compound is the formation of a blue species when it interacts with cocaine . This color change is used as an indicator in the cobalt thiocyanate test for detecting cocaine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the safety data sheet for this compound advises avoiding the generation of dusts , suggesting that the compound’s action, efficacy, and stability may be affected by the presence of dust or other particulate matter in the environment .

Biochemical Analysis

Cellular Effects

For example, cobalt ions can replace zinc in certain enzymes, disrupting their function

Molecular Mechanism

It’s known that the compound forms a coordination polymer with a layered structure

Metabolic Pathways

Cobalt is a key component of vitamin B12, which is involved in several important metabolic pathways .

Transport and Distribution

Cobalt ions can be transported in the body bound to proteins such as transferrin .

Subcellular Localization

Cobalt ions can replace other metal ions in proteins, potentially affecting their localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) thiocyanate can be synthesized through several methods:

-

Salt Metathesis Reaction: : This involves the reaction of aqueous cobalt(II) sulfate with barium thiocyanate, resulting in the formation of barium sulfate precipitate and cobaltous thiocyanate in solution:

CoSO4+Ba(SCN)2→BaSO4+Co(SCN)2

-

Reaction with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate: : This method involves reacting hexakisacetonitrile cobalt(II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobaltous thiocyanate:

[Co(NCMe)6](BF4

Biological Activity

Cobalt(II) thiocyanate, represented chemically as Co(SCN)₂, is a coordination compound that has garnered attention due to its diverse biological activities and applications, particularly in forensic science and medicinal chemistry. This article delves into the biological activity of this compound, exploring its interactions, mechanisms of action, and implications in various fields.

Chemical Structure and Properties

This compound typically exists as a tetrahedral complex , where cobalt is coordinated to four thiocyanate ligands. The bond distances and angles are critical for understanding its reactivity and biological interactions. For instance, studies have reported Co–N bond distances of approximately 1.949 Å, with bond angles indicating a slightly distorted tetrahedral geometry .

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that cobalt complexes can disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Forensic Applications

One of the most notable applications of this compound is in forensic science, particularly in drug testing. The compound is utilized in Scott's test for the detection of cocaine, where a blue precipitate forms upon reaction with cocaine hydrochloride. This colorimetric reaction is indicative of a positive result and has been extensively studied to optimize reaction conditions and minimize false positives from other substances .

Table 1: Reaction Products of this compound in Forensic Tests

| Substance Tested | Reaction Product | Observations |

|---|---|---|

| Cocaine Hydrochloride | Blue precipitate | Amorphous material unsuitable for X-ray analysis |

| Lidocaine Hydrochloride | Needle-like crystals | Identified as cis- and trans-[CoL₂(SCN)₂] |

| Benzimidazole | Coordination compound | New polymorph identified via X-ray diffraction |

3. Toxicological Considerations

While this compound has beneficial properties, it is essential to consider its toxicological profile. Studies indicate that exposure to cobalt compounds can lead to adverse health effects, including respiratory issues and skin irritation. Long-term exposure has been linked to cardiovascular problems and polycythemia in animal models . Therefore, understanding the dosage and exposure limits is crucial for safe application.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : The presence of cobalt ions allows for interaction with biological macromolecules such as proteins and nucleic acids, potentially altering their structure and function.

- Reactive Oxygen Species (ROS) : Cobalt complexes can generate ROS, leading to oxidative stress in cells, which may contribute to their antimicrobial effects.

- Coordination Chemistry : The ability of this compound to form stable complexes with various ligands enhances its reactivity and specificity towards biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of the bacterial cell wall integrity and interference with metabolic pathways.

Case Study 2: Forensic Application Optimization

Research aimed at optimizing Scott's test demonstrated that varying the pH levels during the reaction could reduce false positives from substances like lidocaine by up to 30%. This finding underscores the importance of environmental conditions in forensic testing using this compound.

Properties

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary analytical application of Cobaltous thiocyanate highlighted in the research?

A1: The research primarily focuses on the use of Cobaltous thiocyanate as a reagent in spectrophotometric determination of certain compounds. Specifically, one study [] details its use in quantifying Pyrilamine maleate (an antihistamine) by forming a colored ion-association product measurable with UV-Vis spectrophotometry. This method leverages the color change upon complex formation to enable quantification.

Q2: Can you elaborate on the interaction between Cobaltous thiocyanate and Pyrilamine maleate in this analytical method?

A2: While the exact mechanism isn't fully elucidated in the provided abstracts, the research suggests that Cobaltous thiocyanate and Pyrilamine maleate form an ion-association complex. This complex likely arises from the interaction between the positively charged Cobaltous ion and negatively charged moieties within the Pyrilamine maleate molecule. This interaction leads to a shift in the electronic environment and consequently, a change in the UV-Vis absorption spectrum, which allows for quantification. []

Q3: Beyond Pyrilamine maleate, is there evidence of Cobaltous thiocyanate's interaction with other compounds?

A3: Yes, research indicates that Cobaltous thiocyanate demonstrates a color reaction with Cocaine. [, ] Although the specific mechanism isn't detailed in the provided abstracts, this suggests a potential for Cobaltous thiocyanate to be employed in analytical techniques for identifying or quantifying Cocaine, similar to its application with Pyrilamine maleate.

Q4: Is there any information available regarding the spectroscopic characteristics of Cobaltous thiocyanate itself?

A4: One study [] specifically investigates the absorption spectrum of potassium cobaltous thiocyanate. This suggests that the compound possesses distinct spectroscopic properties, likely related to the electronic transitions within its structure, which can be further analyzed to understand its behavior in various chemical environments.

Q5: Are there any applications of Cobaltous thiocyanate beyond analytical chemistry?

A5: Research suggests potential applications of Cobaltous thiocyanate in material science. One study [] investigates its use in functionalizing porous poly ionic liquids for ammonia uptake. This highlights the possibility of leveraging Cobaltous thiocyanate's chemical properties for developing materials with specific gas adsorption capabilities.

Q6: What are the implications of the study on Cobaltous thiocyanate functionalized porous poly ionic liquids?

A6: This study demonstrates that the inclusion of Cobaltous thiocyanate significantly enhances the ammonia uptake capacity of the porous poly ionic liquid. [] This finding opens avenues for exploring its use in ammonia capture and storage, which holds significant environmental relevance, especially in mitigating ammonia emissions from various industrial processes.

Q7: Does the research provide any insights into the stability of Cobaltous thiocyanate?

A7: One study [] investigates the stability of the Cobaltous thiocyanate complex in a mixture of ethyl alcohol and water. This suggests that the compound's stability can be influenced by the surrounding solvent environment. Understanding these stability factors is crucial for optimizing its use in various applications, ensuring its efficacy and reliability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.